
JP83
Übersicht
Beschreibung
JP83, also known as [3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate, is a chemical compound with the molecular formula C26H28N2O3 and a molecular weight of 416.51 g/mol . It is an irreversible inhibitor of the enzyme fatty acyl amide hydrolase (FAAH), which is involved in the hydrolysis of anandamide and other esters and amides with long unsaturated acyl chains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
JP83 is synthesized through a series of chemical reactions involving the formation of carbamate bonds. The synthetic route typically involves the reaction of 3-(3-carbamoylphenyl)phenylamine with 6-phenylhexyl isocyanate under controlled conditions to form the desired carbamate product . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and recrystallization to obtain a crystalline solid suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
JP83 undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: Formation of 3-(3-carbamoylphenyl)phenylamine and 6-phenylhexanoic acid.
Oxidation: Formation of oxidized derivatives of this compound.
Substitution: Formation of substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
JP83 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Einsatz bei der Entwicklung neuer chemischer Sonden und Inhibitoren für verschiedene biochemische Ziele.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Enzym FAAH irreversibel hemmt, indem es das Serinnukleophil des Enzyms durch Carbamoylierung inaktiviert . Diese Hemmung verhindert die Hydrolyse von Anandamid und anderen Fettsäureamiden, was zu erhöhten Spiegeln dieser Signalmoleküle im Gehirn und in anderen Geweben führt . Die beteiligten molekularen Ziele und Pfade umfassen das Endocannabinoidsystem, das eine entscheidende Rolle bei der Regulierung von Schmerz, Stimmung und Entzündungen spielt .
Wirkmechanismus
JP83 exerts its effects by irreversibly inhibiting the enzyme FAAH through carbamylation of the enzyme’s serine nucleophile . This inhibition prevents the hydrolysis of anandamide and other fatty acid amides, leading to increased levels of these signaling molecules in the brain and other tissues . The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating pain, mood, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
URB597: Ein weiterer FAAH-Inhibitor mit ähnlicher Potenz, aber unterschiedlicher chemischer Struktur.
JP104: Ein enger Analog von JP83 mit ähnlichen inhibitorischen Wirkungen auf FAAH.
Einzigartigkeit
This compound ist einzigartig aufgrund seines irreversiblen Hemmmechanismus und seiner hohen Potenz bei der Hemmung von FAAH. Es hat sich gezeigt, dass es in bestimmten In-vitro- und In-vivo-Studien effektiver ist als URB597 . Darüber hinaus macht die Fähigkeit von this compound, FAAH im Gehirn selektiv zu hemmen, ohne andere Gewebe signifikant zu beeinflussen, es zu einem wertvollen Werkzeug für die Untersuchung des Endocannabinoidsystems .
Biologische Aktivität
JP83 is recognized primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other fatty acid amides. The inhibition of FAAH by this compound has significant implications for therapeutic applications, particularly in the context of pain management and neuroprotection.
This compound exerts its biological effects through the irreversible inhibition of FAAH. This enzyme is responsible for the breakdown of anandamide (AEA), an endocannabinoid that modulates various physiological processes including pain, mood, and memory. By inhibiting FAAH, this compound increases the levels of AEA and other substrates, potentially enhancing their physiological effects.
Key Findings
- IC50 Value : this compound demonstrates a competitive IC50 value of 1.6 nM in activity-based protein profiling (ABPP) experiments, indicating its potency as a FAAH inhibitor .
- In Vivo Studies : In studies involving rat models, this compound was administered via intraperitoneal injection for 14 days, resulting in decreased activity of NADPH and xanthine oxidases, suggesting a broader impact on oxidative stress pathways.
Pain Management
The modulation of endocannabinoid levels through FAAH inhibition has been linked to analgesic effects. Research indicates that compounds like this compound can enhance pain relief mechanisms by elevating AEA levels, which may engage cannabinoid receptors to produce analgesia.
Neuroprotective Effects
This compound's ability to increase AEA may also confer neuroprotective benefits. Elevated AEA levels have been associated with reduced neuroinflammation and protection against neurodegenerative processes.
Study 1: Efficacy in Animal Models
In a pharmacological study involving squirrel monkeys trained to discriminate between cannabinoid agonists and antagonists, this compound was shown to alter the discriminative stimulus effects associated with cannabinoid receptor activity. This suggests that this compound can modulate cannabinoid receptor-mediated behaviors, further supporting its role as a significant FAAH inhibitor.
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that this compound not only inhibits FAAH but also interacts with other serine hydrolases at higher concentrations. This highlights the need for careful dosing to minimize off-target effects while maximizing FAAH inhibition .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
IC50 (FAAH Inhibition) | 1.6 nM |
Administration Route | Intraperitoneal |
Duration of Treatment | 14 days |
Effects on NADPH Activity | Decreased |
Effects on Xanthine Oxidase Activity | Decreased |
Table 2: Comparative Efficacy of FAAH Inhibitors
Compound | IC50 (nM) | Administration Route | Notable Effects |
---|---|---|---|
This compound | 1.6 | Intraperitoneal | Increased AEA levels |
PF-750 | 2.5 | Oral | Reduced pain perception |
URB597 | 5 | Intravenous | Neuroprotective effects |
Eigenschaften
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPLSJWSHVJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.